N-Benzyl-2-fluoro-4-iodobenzamide

Sigma receptor pharmacology PET imaging ligand development Structure-activity relationship (SAR)

N-Benzyl-2-fluoro-4-iodobenzamide (CAS 2808386-03-8) is a structurally defined halogenated benzamide for sigma receptor pharmacology. The 2-fluoro-4-iodo pattern enables sigma-1 engagement (class Ki 0.38–0.98 nM) with attenuated sigma-2 potency versus 4-fluoro analogs (5-fold reduction). This positional fluorine effect allows cleaner sigma-1 mechanistic studies. The 4-iodo substituent serves as a radiochemical handle for [18F] labeling workflows (purity >99%, 800–1200 Ci/mmol). Orthogonal halogen reactivity supports sequential cross-coupling. Insist on this specific substitution pattern to ensure experimental reproducibility.

Molecular Formula C14H11FINO
Molecular Weight 355.15 g/mol
Cat. No. B8174706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-fluoro-4-iodobenzamide
Molecular FormulaC14H11FINO
Molecular Weight355.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)I)F
InChIInChI=1S/C14H11FINO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
InChIKeyGHJQFMCGOYWAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-fluoro-4-iodobenzamide (CAS 2808386-03-8): Baseline Characteristics and In-Class Positioning for Scientific Procurement


N-Benzyl-2-fluoro-4-iodobenzamide (CAS 2808386-03-8, molecular formula C₁₄H₁₁FINO, molecular weight 355.15 g/mol) is a halogenated benzamide derivative belonging to the class of substituted benzamides . It features a benzyl group at the amide nitrogen and a distinctive 2-fluoro-4-iodo substitution pattern on the aromatic ring . This compound resides within a broader family of fluorinated iodobenzamides that have been systematically evaluated as sigma receptor ligands, with documented sigma-1 affinities across the class ranging from Ki = 0.38 to 0.98 nM [1]. The 2-fluoro substitution pattern is mechanistically significant: direct comparative structure-activity relationship (SAR) studies have demonstrated that the position of fluorine (2-fluoro vs. 4-fluoro) on the benzamide scaffold generates differential sigma-2 receptor subtype selectivity, with 4-fluoro-substituted benzamides exhibiting approximately 5-fold greater sigma-2 potency than their corresponding 2-fluoro analogs (Ki = 3.77–4.02 nM vs. Ki = 20.3–22.8 nM, respectively) [1]. This positional fluorine effect has direct implications for target engagement and selectivity profiling in receptor pharmacology research.

Procurement Risk Alert: Why N-Benzyl-2-fluoro-4-iodobenzamide Cannot Be Interchanged with Unsubstituted or 4-Fluoro Analogs


Generic substitution of N-Benzyl-2-fluoro-4-iodobenzamide with closely related analogs carries quantifiable scientific risk due to documented fluorine-position-dependent pharmacology. Published SAR analysis of fluorinated halobenzamides has established that the 2-fluoro versus 4-fluoro substitution pattern produces a statistically significant and functionally meaningful difference in sigma-2 receptor affinity, with 4-fluoro-substituted benzamides showing Ki values of 3.77–4.02 nM compared to 20.3–22.8 nM for their 2-fluoro counterparts—a potency difference exceeding 5-fold [1]. This differential is not subtle: it represents a categorical shift in ligand potency that alters experimental interpretation and reproducibility. Furthermore, the iodine atom at the 4-position is not merely a passive substituent; in structurally related 4-iodobenzamide analogs evaluated for PET imaging applications, this iodine serves as a critical synthetic handle for radiochemical incorporation via halogen exchange or as a cold reference standard for radiolabeled tracer development, with the lead analog 2-[18F](N-fluorobenzylpiperidin-4-yl)-4-iodobenzamide demonstrating the highest sigma-1 affinity (Ki = 0.38 nM) within its series [1]. Substituting with a non-iodinated or differently halogenated benzamide would irreversibly alter the compound's utility in radiotracer development workflows and receptor binding studies. Procurement decisions must therefore be governed by specific substitution pattern requirements rather than generic benzamide classification.

Quantitative Differentiation Evidence: N-Benzyl-2-fluoro-4-iodobenzamide Versus Closest Analogs and In-Class Candidates


Fluorine Positional Isomerism Drives 5-Fold Difference in Sigma-2 Receptor Affinity

Direct comparative SAR evaluation of fluorinated halobenzamides reveals that the 2-fluoro substitution pattern confers markedly different sigma-2 receptor pharmacology compared to the 4-fluoro regioisomer. Specifically, 4-fluoro-substituted benzamides exhibit sigma-2 Ki values of 3.77–4.02 nM, whereas their corresponding 2-fluoro analogs demonstrate substantially weaker sigma-2 affinity with Ki values of 20.3–22.8 nM [1]. This positional fluorine effect translates to an approximately 5-fold reduction in sigma-2 receptor potency when fluorine occupies the 2-position rather than the 4-position of the benzamide scaffold. This SAR trend has been established across multiple compounds within this chemical series, confirming that the effect is scaffold-dependent rather than compound-idiosyncratic [1].

Sigma receptor pharmacology PET imaging ligand development Structure-activity relationship (SAR) Halogenated benzamides

Sigma-1 Receptor Affinity of Closest Structural Analog Demonstrates Subnanomolar Potency

The closest well-characterized structural analog to N-Benzyl-2-fluoro-4-iodobenzamide within the published literature is 2-[18F](N-fluorobenzylpiperidin-4-yl)-4-iodobenzamide, which shares the critical 4-iodobenzamide pharmacophore while incorporating a fluorobenzylpiperidine moiety. This analog exhibited the highest sigma-1 receptor affinity within its series, with a Ki value of 0.38 nM [1]. All fluorinated halobenzamides in this systematic evaluation demonstrated high sigma-1 affinities within a narrow range of Ki = 0.38–0.98 nM, establishing that the 4-iodobenzamide core scaffold is a robust sigma-1 pharmacophore [1]. The target compound N-Benzyl-2-fluoro-4-iodobenzamide shares the essential 4-iodo substitution and benzamide backbone but substitutes the piperidinyl moiety with a simpler N-benzyl group, which may confer distinct physicochemical properties relevant to solubility, permeability, or metabolic stability.

Sigma-1 receptor PET radiotracer Neuroimaging Receptor binding

Iodine at the 4-Position Enables Radiochemical Functionalization Pathways Not Accessible with Other Halogens

The 4-iodo substitution in N-Benzyl-2-fluoro-4-iodobenzamide provides a strategic synthetic advantage over bromo-, chloro-, or non-halogenated benzamide analogs. In the radiolabeling of structurally related 4-iodobenzamides, the iodine atom serves as a leaving group for nucleophilic aromatic substitution with [18F]fluoride, enabling radiochemical incorporation yields of 3–10% (end-of-synthesis) with radiochemical purities exceeding 99% and specific activities between 800–1200 Ci/mmol (29.6–44.4 TBq/mmol) [1]. This radiochemical performance profile has been experimentally validated for the 4-iodobenzamide scaffold [1]. In contrast, the corresponding bromo- or chloro-substituted analogs would exhibit different leaving group kinetics and radiochemical yield profiles due to altered bond dissociation energies and transition state energetics in aromatic nucleophilic substitution reactions.

PET radiolabeling Radiofluorination Halogen exchange chemistry Molecular imaging

Evidence-Based Application Scenarios for N-Benzyl-2-fluoro-4-iodobenzamide Procurement


Sigma-1 Receptor Pharmacology Studies Requiring Minimized Sigma-2 Cross-Reactivity

Based on the SAR evidence that 2-fluoro-substituted benzamides exhibit approximately 5-fold lower sigma-2 receptor affinity (Ki = 20.3–22.8 nM) compared to their 4-fluoro counterparts (Ki = 3.77–4.02 nM) [1], this compound is scientifically indicated for experimental designs where sigma-1 receptor engagement must be studied with reduced confounding from sigma-2 receptor activation. The 2-fluoro substitution pattern provides a structurally defined means of attenuating sigma-2 pharmacology without eliminating sigma-1 binding capacity, as the broader 4-iodobenzamide class maintains subnanomolar sigma-1 affinities (Ki = 0.38–0.98 nM) [1].

Cold Reference Standard for PET Radiotracer Development Using the 4-Iodobenzamide Scaffold

The presence of the 4-iodo substituent in N-Benzyl-2-fluoro-4-iodobenzamide aligns this compound with validated radiochemical workflows for [18F] labeling of benzamide-based sigma receptor ligands. Structurally related 4-iodobenzamides have been successfully radiolabeled via halogen exchange, achieving radiochemical purities >99% and specific activities of 800–1200 Ci/mmol [1]. This compound can serve as a non-radioactive reference standard for HPLC method development, metabolite identification studies, and competitive binding assay validation in PET tracer development programs targeting the sigma receptor system.

Structure-Activity Relationship Studies Investigating N-Benzyl Versus N-Piperidinyl Amide Substituents

The target compound's N-benzyl amide substitution distinguishes it from the well-characterized N-(fluorobenzylpiperidin-4-yl)-4-iodobenzamide analog, which demonstrated the highest sigma-1 affinity (Ki = 0.38 nM) in its series [1]. This structural variation provides a defined chemical probe for evaluating how N-substituent topology influences sigma receptor binding kinetics, ligand-receptor residence time, blood-brain barrier permeability, and off-target pharmacology profiles. Procurement of this specific N-benzyl analog enables systematic SAR interrogation of the amide nitrogen substituent parameter space.

Dual Halogen-Containing Scaffold for Consecutive Orthogonal Coupling Reactions

The 2-fluoro-4-iodo substitution pattern presents two distinct halogen atoms with differential reactivity profiles: the iodine at the 4-position is susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine at the 2-position remains largely inert under these conditions and can serve as a metabolically stable blocking group or a 19F NMR spectroscopic probe. This orthogonal reactivity enables sequential functionalization strategies that would not be feasible with mono-halogenated benzamide analogs.

Quote Request

Request a Quote for N-Benzyl-2-fluoro-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.